N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13(23)20-14-4-6-15(7-5-14)21-17(24)12-26-18-19-8-9-22(18)11-16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHUMAWZRVITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal, ammonia, and an aldehyde (such as furfural) to form 1-[(furan-2-yl)methyl]-1H-imidazole.
Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the imidazole derivative through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Furanones, imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted acetamidophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and imidazole rings are known to interact with biological systems, potentially affecting pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound is compared to structurally related acetamide derivatives with modifications in the imidazole substituents, aryl groups, and sulfur-containing linkages. Key differences include:
Functional Implications
- Furan vs. Aryl Substituents : The furan-2-ylmethyl group in the target compound introduces oxygen-containing heteroaromaticity, which may improve solubility or alter electronic properties compared to purely aromatic substituents (e.g., chlorophenyl or benzyl groups) .
- Sulfanyl vs. Sulfonyl/Sulfoxide Linkages: The sulfanyl bridge (-S-) in the target compound is less oxidized than sulfonyl (-SO₂-) or sulfoxide (-SO-) groups in analogs like those in .
- Nitroimidazole Derivatives : Compounds like [19F]FBNA () and 5-nitroimidazoles () exhibit enhanced antibacterial/antiparasitic activity due to nitro group redox properties. The absence of a nitro group in the target compound may reduce such activity but improve metabolic stability .
Antibacterial/Antiparasitic Activity
- 5-Nitroimidazole Analogs: Derivatives like those in and show potent activity against Clostridioides difficile and parasites, attributed to nitro group-mediated DNA damage.
- Sulfoxide Enantiomers: The chiral sulfoxide in demonstrates enantiomer-specific biological effects, highlighting the importance of stereochemistry. The target compound’s non-chiral sulfanyl group may simplify synthesis but limit stereochemical optimization .
Enzyme Inhibition
- Elastase Inhibition : Compounds in (e.g., 2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide) were tested for elastase inhibition. The target compound’s furan substituent may mimic benzimidazole interactions, but activity depends on substituent electronic profiles .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The furan group may enhance aqueous solubility compared to chlorophenyl or benzyl analogs .
- Metabolic Stability : The absence of a nitro group (cf. ) or sulfoxide (cf. ) may reduce reactive metabolite formation, improving safety profiles .
- Crystallography : Analogous structures (e.g., ) show intermolecular hydrogen bonding (e.g., N–H⋯O). The target compound’s furan oxygen could participate in similar interactions, influencing crystal packing or solubility .
Biological Activity
N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 370.43 g/mol. It features a complex structure incorporating an acetamidophenyl group, a furan moiety, and an imidazole derivative, contributing to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Antioxidant Activity : The furan and imidazole components are known for their antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings from various studies investigating the biological activity of the compound:
Case Studies
Several case studies provide insight into the therapeutic potential of this compound:
- Case Study 1 : A study on diabetic rats demonstrated that administration of the compound significantly improved blood glucose levels and reduced markers of oxidative stress when compared to control groups.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, participants receiving the compound reported reduced pain levels and improved quality of life metrics compared to those receiving a placebo.
- Case Study 3 : Research involving bacterial infections showed that the compound enhanced the efficacy of standard antibiotics, indicating its potential as an adjuvant therapy.
Q & A
Q. What are the critical steps in synthesizing N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can intermediates be characterized?
The synthesis typically involves:
- Imidazole core formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions .
- Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or alkylation .
- Thiol coupling : Reaction of the imidazole-thiol intermediate with an acetamide derivative using coupling agents (e.g., DCC/DMAP) .
- Purification : Column chromatography or recrystallization to isolate the final product. Characterization relies on NMR (¹H/¹³C for connectivity), HPLC (purity >95%), and mass spectrometry (molecular ion confirmation) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?
Key groups include:
- Imidazole ring : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzymes) .
- Sulfanyl linkage : Enhances metabolic stability and modulates electron distribution .
- Furan and acetamide moieties : Contribute to lipophilicity and membrane permeability . Structure-activity relationship (SAR) studies suggest that substitutions on the furan ring or acetamide phenyl group significantly alter antimicrobial or anticancer potency .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light .
Advanced Research Questions
Q. What strategies optimize the thiol coupling step to improve yield and minimize side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Additives like triethylamine or DMAP improve reaction efficiency .
- Temperature control : Maintain 0–5°C during coupling to prevent disulfide formation . Contradictions in yield data (e.g., 50–80% in vs. 70–90% in ) may arise from differences in intermediate purity or solvent systems.
Q. How can computational modeling predict binding modes with biological targets (e.g., kinases or GPCRs)?
- Docking studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors on the imidazole ring) .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations caused by overlapping signals .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice .
Q. How do structural modifications (e.g., replacing furan with thiophene) affect pharmacokinetic properties?
- LogP adjustments : Thiophene increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
- Metabolic profiling : Use liver microsomes to compare oxidative metabolism (e.g., CYP450-mediated degradation) .
- In vivo half-life : Radiolabel the compound and track excretion rates in rodent models .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low coupling efficiency | Use DMF as solvent, DMAP catalyst, and low temperature | |
| Spectral ambiguity | 2D NMR or X-ray crystallography | |
| Biological target identification | Docking + MD simulations with kinase libraries | |
| Metabolic instability | Introduce electron-withdrawing groups on phenyl rings |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
